molecular formula C8H3Cl3N2 B13112203 2,5,7-Trichloro-1,6-naphthyridine

2,5,7-Trichloro-1,6-naphthyridine

Cat. No.: B13112203
M. Wt: 233.5 g/mol
InChI Key: ZQAGHLYNFXZJNG-UHFFFAOYSA-N
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Description

2,5,7-Trichloro-1,6-naphthyridine is a halogenated heterocyclic compound belonging to the 1,6-naphthyridine family, a class of structures recognized as privileged scaffolds in drug discovery for their versatility in interacting with biological targets . This trichlorinated derivative serves as a versatile and key synthetic intermediate in organic and medicinal chemistry research. The presence of multiple chlorine atoms at the 2, 5, and 7 positions offers distinct regiochemistry for further functionalization via metal-catalyzed cross-couplings (such as Suzuki or Buchwald-Hartwig reactions) and nucleophilic aromatic substitutions, allowing for the rapid exploration of structure-activity relationships (SAR). Researchers are increasingly interested in 1,6-naphthyridine cores for their broad biomedical potential. While the specific activity of 2,5,7-trichloro-1,6-naphthyridine is under investigation, related analogues have shown significant biological activities in scientific literature. For instance, certain 1,6-naphthyridine analogues have demonstrated potent antiviral properties, including activity against human cytomegalovirus (HCMV), even against strains resistant to common drugs like ganciclovir . Other derivatives, such as benzo[b][1,6]naphthyridines, have exhibited antiproliferative activity in screenings against human solid tumor cell lines . This compound is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H3Cl3N2

Molecular Weight

233.5 g/mol

IUPAC Name

2,5,7-trichloro-1,6-naphthyridine

InChI

InChI=1S/C8H3Cl3N2/c9-6-2-1-4-5(12-6)3-7(10)13-8(4)11/h1-3H

InChI Key

ZQAGHLYNFXZJNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=CC(=NC(=C21)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Chlorinated Pyridine Precursors: The synthesis often begins with chlorinated pyridine derivatives, such as 4,6-dichloropyridine carboxylates or 5-chloro-3-cyano-2,6-dichloropyridines. These are prepared via selective chlorination of hydroxyl or methyl-substituted nicotinonitriles under controlled conditions using chlorinating agents like sulfonyl chloride or carbon tetrachloride.

Key Synthetic Steps

  • Step 1: Chlorination and Functional Group Manipulation

    Starting from 2,6-dihydroxy-4-methylnicotinonitrile, chlorination is performed to introduce chlorine atoms at desired positions. This involves reaction with sulfonyl chloride and carbon tetrachloride at temperatures between 0°C and 60°C, yielding dichloropyridine derivatives.

  • Step 2: Reduction

    Zinc powder is used to reduce the dichlorinated intermediates in ethanol at moderate temperatures (0–50°C), facilitating conversion to dihydroxypyridine intermediates.

  • Step 3: Further Chlorination

    The dihydroxypyridine intermediates are treated with chlorinating agents to replace hydroxyl groups with chlorine, producing dichloropyridines with cyano and methyl substituents.

  • Step 4: Oxidation and Cyclization

    Oxidizing agents convert these intermediates into dichloropyrimidines, which upon decarboxylation and ring closure reactions yield the trichlorinated naphthyridine core.

  • Step 5: Decarboxylation

    Decarboxylation reagents such as silver carbonate, copper, cuprous oxide, or DBU facilitate the removal of carboxyl groups, finalizing the formation of 2,5,7-trichloro-1,6-naphthyridine.

Representative Reaction Scheme (Simplified)

Step Reactants/Intermediates Conditions Product/Intermediate Yield/Notes
1 2,6-Dihydroxy-4-methylnicotinonitrile + Sulfonyl chloride + CCl4 0–60°C, stirring 5,5-Dichloro-3-cyano-4-methylpyridine-2,6-dione High yield, solid isolation
2 Above compound + Zn powder in EtOH 0–50°C, stirring 5-Chloro-3-cyano-4-methyl-2,6-dihydroxypyridine Recrystallization purification
3 Above compound + Chlorinating agent 60–250°C, then ice water quench 5-Chloro-3-cyano-4-methyl-2,6-dichloropyridine Off-white solid, filtered
4 Above compound + Oxidizing agent Mild conditions 5-Chloro-3-cyano-2,6-dichloropyrimidine Intermediate for decarboxylation
5 Above compound + Decarboxylation reagent Mild heating, reduced pressure 2,5,7-Trichloro-1,6-naphthyridine Suitable for industrial scale-up
  • Condensation Reactions Using Malononitrile or Malonamide: Some synthetic approaches use condensation of substituted pyridine intermediates with malononitrile or malonamide in the presence of bases like sodium methoxide or piperidine to form bicyclic naphthyridine systems bearing halogen substituents.

  • Use of 4-Aminonicotinonitrile: Condensation of 4-aminonicotinonitrile with diethyl malonate under basic conditions can yield bicyclic systems with amino groups that can be further chlorinated to achieve the desired substitution pattern.

The described synthesis methods emphasize mild reaction conditions, readily available and inexpensive starting materials, and high yields, making them suitable for industrial-scale production. The use of decarboxylation reagents such as silver carbonate or DBU enhances reaction efficiency and selectivity. The multi-step process can be optimized to minimize purification steps, for example, by employing recrystallization and filtration rather than chromatography.

Method Starting Material Key Reagents Conditions Advantages Limitations
Chlorination of Nicotinonitriles 2,6-Dihydroxy-4-methylnicotinonitrile Sulfonyl chloride, CCl4, Zn, Chlorinating agents 0–250°C, various steps High yield, industrial scalability Multi-step, requires careful control
Condensation with Malononitrile 4-Aminonicotinonitrile or substituted pyridines Malononitrile, NaOMe, piperidine Mild basic conditions Direct bicyclic formation May require further chlorination
Synthesis from Preformed Pyridine 4-Chloropyridine derivatives Amines, methyl phenylacetate Multiple steps, reflux Versatile substitution patterns Moderate overall yield

The preparation of 2,5,7-trichloro-1,6-naphthyridine involves strategic chlorination and cyclization steps starting from substituted pyridine or pyridone derivatives. The most effective methods utilize chlorination of hydroxylated nicotinonitriles followed by reduction, further chlorination, oxidation, and decarboxylation to achieve the trichlorinated bicyclic structure. These methods are supported by robust literature protocols and have been optimized for industrial application due to their mild conditions, cost-effectiveness, and high yields.

Chemical Reactions Analysis

Types of Reactions: 2,5,7-Trichloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with methoxy or tert-butoxy groups.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound, while reducing agents like lithium aluminum hydride can be used for reduction.

Major Products Formed:

  • Substitution reactions yield derivatives with various functional groups replacing the chlorine atoms.
  • Oxidation and reduction reactions produce different oxidation states of the compound, leading to a variety of derivatives.

Scientific Research Applications

2,5,7-Trichloro-1,6-naphthyridine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2,5,7-Trichloro-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting biological pathways and exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Count: The trichloro derivative’s higher halogenation increases molecular weight (~230–240 g/mol estimated) compared to dichloro or monochloro analogs, likely enhancing lipophilicity and metabolic stability .
  • Positional Effects : Chlorine at position 2 (common in 1,7-naphthyridines ) deactivates the ring, while substitutions at 5 and 7 may sterically hinder electrophilic substitutions or modulate π-stacking in biological targets .

Structural and Crystallographic Insights

  • Planarity : Fused tetracyclic naphthyridines (e.g., dibenzo derivatives) exhibit near-planar structures (r.m.s. deviation ~0.08 Å), facilitating π-π stacking . Chlorine’s van der Waals radius (1.8 Å) may introduce slight distortion.
  • Intermolecular Interactions: Weak C–H⋯N hydrogen bonds and C–H⋯π interactions stabilize crystals in dichloro/monochloro analogs ; trichloro derivatives may enhance halogen bonding.

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